molecular formula C27H23NO5 B1445855 Fmoc-L-Tyr(propargyl)-OH CAS No. 1204595-05-0

Fmoc-L-Tyr(propargyl)-OH

Cat. No. B1445855
CAS RN: 1204595-05-0
M. Wt: 441.5 g/mol
InChI Key: COXQVDBEMQQDOE-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-Tyr(propargyl)-OH are not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

Fmoc-L-Tyr(propargyl)-OH has a molecular weight of 441.48 g/mol . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Peptide Synthesis

“Fmoc-L-Tyr(propargyl)-OH” is widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during the synthesis process . This compound, in particular, is used to introduce a propargyl group into a peptide chain, which can be further modified through click chemistry, a powerful tool for bioconjugation .

Bio-Inspired Material Fabrication

The inherent hydrophobicity and aromaticity of the Fmoc moiety promote self-assembly features, making it an excellent building block for the fabrication of functional materials . These materials have potential applications in various fields, including biotechnology and nanotechnology.

Drug Delivery Systems

Due to its ability to form nanostructures with diverse morphologies, “Fmoc-L-Tyr(propargyl)-OH” can be utilized in drug delivery systems . The propargyl group allows for the attachment of drug molecules, which can be released in a controlled manner at the target site.

Cell Cultivation

The modification of amino acids with Fmoc groups has shown to be beneficial in cell cultivation applications . The self-assembling properties of these compounds can create scaffolds that mimic the extracellular matrix, promoting cell growth and differentiation.

Optical and Sensing Applications

The unique optical properties of Fmoc-modified compounds make them suitable for use in optical devices and sensors . The fluorescence of the Fmoc group can be harnessed for imaging and diagnostic purposes.

Catalysis

The propargyl group in “Fmoc-L-Tyr(propargyl)-OH” can act as a ligand for metal catalysts, which are used in various chemical reactions . This application is particularly relevant in the field of green chemistry, where efficient and environmentally friendly catalysts are sought after.

Mechanism of Action

Target of Action

Fmoc-L-Tyr(propargyl)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of Fmoc-L-Tyr(propargyl)-OH are the amino acid sequences that it helps to construct. These sequences can then interact with various biological targets depending on their composition .

Mode of Action

Fmoc-L-Tyr(propargyl)-OH interacts with its targets through the process of peptide synthesis. It is incorporated into peptide chains using Fmoc/tBu solid-phase synthesis, a method commonly used in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Biochemical Pathways

The biochemical pathways affected by Fmoc-L-Tyr(propargyl)-OH are largely dependent on the specific peptide sequences that it helps to form. These peptides can then interact with various biochemical pathways, influencing their activity . The exact pathways affected would depend on the specific peptide sequence synthesized.

Pharmacokinetics

As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .

Result of Action

The molecular and cellular effects of Fmoc-L-Tyr(propargyl)-OH’s action are again dependent on the specific peptide sequences it helps to form. These peptides can have a wide range of effects, from influencing cell signaling pathways to serving as potential drugs .

Action Environment

The action, efficacy, and stability of Fmoc-L-Tyr(propargyl)-OH can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis occurs can impact the efficiency of incorporation of Fmoc-L-Tyr(propargyl)-OH into the peptide chain . Additionally, factors such as pH and temperature can influence the stability of the compound .

Safety and Hazards

Fmoc-L-Tyr(propargyl)-OH should be stored at 4° C . It is intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXQVDBEMQQDOE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
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423 mg
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
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Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
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reactant
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18.2 g
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Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
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11.8 g
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150 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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